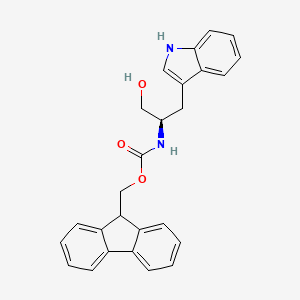

Fmoc-D-tryptophanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H24N2O3 |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1 |

InChI-Schlüssel |

TYDUDYNHTCJBHI-GOSISDBHSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CO |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Fmoc D Tryptophanol and Its Indole Modified Analogues

Strategies for the Enantioselective Synthesis of D-Tryptophanol Precursors

The critical step in synthesizing Fmoc-D-tryptophanol is establishing the correct stereochemistry at the Cα position of the tryptophanol backbone. Several methodologies have been developed to achieve this with high enantioselectivity.

A common and direct route to D-tryptophanol involves the reduction of the carboxylic acid functionality of D-tryptophan. This transformation can be achieved using various reducing agents. For instance, D-tryptophan can be converted to its corresponding methyl ester and then reduced to D-tryptophanol.

Table 1: Reduction of D-Tryptophan Derivatives to D-Tryptophanol

| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| D-Tryptophan methyl ester | LiAlH4 | THF | High | Generic transformation |

| D-Tryptophan | BH3·THF | THF | Good | Generic transformation |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered for reuse after the desired stereocenter has been established.

One notable example is the use of Schöllkopf chiral auxiliaries. nih.govnih.govresearchgate.net This method allows for the asymmetric synthesis of α-amino acids. nih.gov For the synthesis of D-tryptophan derivatives, which are precursors to D-tryptophanol, the inexpensive L-valine can be used to prepare the necessary chiral auxiliary. nih.gov This approach has been successfully applied to the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. nih.govresearchgate.net

Evans' oxazolidinone auxiliaries are another powerful tool for asymmetric synthesis, often utilized in aldol (B89426) and alkylation reactions to set stereocenters with high diastereoselectivity. wikipedia.org Similarly, pseudoephedrine can serve as a chiral auxiliary in alkylation reactions. wikipedia.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

|---|---|---|---|

| Schöllkopf Reagent | Alkylation | Enables asymmetric synthesis of α-amino acids. nih.gov | nih.govnih.govresearchgate.net |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity in forming stereocenters. wikipedia.org | wikipedia.org |

| Pseudoephedrine | Alkylation | Effective for asymmetric alkylation. wikipedia.org | wikipedia.org |

| (S)-Methylbenzylamine | Strecker Synthesis | Used for the synthesis of enantiomerically pure (S)-tryptophan analogues. rsc.org | rsc.org |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions. nih.govresearchgate.net

Tryptophan synthase (TrpS) and its engineered variants are powerful biocatalysts for the synthesis of tryptophan and its analogues. acs.orgchim.it The β-subunit of TrpS (TrpB) can be used independently to catalyze the reaction between indole (B1671886) and L-serine to form L-tryptophan. chim.it Directed evolution has been employed to enhance the activity of standalone TrpB, making it a valuable tool for synthesizing various tryptophan derivatives. chim.it

In a notable example, a three-enzyme system was developed for the synthesis of D-tryptophan derivatives. nih.gov This system couples the synthesis of L-tryptophan from indoles by tryptophan synthase with a stereoinversion process. nih.govacs.org This stereoinversion is achieved through the action of an L-amino acid deaminase and an engineered D-aminotransferase. nih.govacs.org This method has been used to produce a variety of D-tryptophan derivatives with high enantiomeric excess (>99%) and good yields (63-70% isolated yield). nih.gov

Table 3: Enzymatic Synthesis of D-Tryptophan Derivatives

| Enzyme/System | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Tryptophan Synthase (TrpS) | Synthesis of L-Tryptophan analogues from indoles. acs.org | High stereoselectivity, uses unprotected serine. acs.org | acs.orgchim.it |

| Three-Enzyme Cascade (TrpS, L-amino acid deaminase, D-aminotransferase) | Synthesis of D-Tryptophan derivatives from indoles. nih.govacs.org | High enantiomeric excess (>99%) and good yields. nih.gov | nih.govacs.org |

| Tryptophanase | Can be induced to catalyze D-tryptophan degradation. mdpi.com | Demonstrates flexible enantioselectivity in the presence of diammonium hydrogenphosphate. mdpi.com | mdpi.com |

| Broad Specificity Amino Acid Racemase (BAR) | Racemization of L-tryptophan to DL-tryptophan. nih.gov | Mutant BAR showed significantly increased activity for tryptophan. nih.gov | nih.gov |

Installation and Selective Manipulation of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

Once the chiral D-tryptophanol core is synthesized, the next crucial step is the protection of the amine group with the Fmoc moiety. This protecting group is widely used in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal deprotection strategies.

The standard procedure for introducing the Fmoc group involves reacting the amino alcohol (D-tryptophanol) with Fmoc-Cl or Fmoc-OSu in the presence of a base. The choice of base and solvent can be optimized to maximize the yield and purity of the Fmoc-protected product.

Table 4: General Conditions for Fmoc Protection of Amines

| Fmoc Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Fmoc-Cl | Na2CO3, NaHCO3 | Dioxane/Water | Room temperature |

| Fmoc-OSu | DIEA, NaHCO3 | Acetonitrile, Dioxane/Water | Room temperature |

In the synthesis of more complex tryptophan analogues, orthogonal protecting groups are essential. This allows for the selective deprotection of one functional group while others remain protected. For instance, in the synthesis of tryptophan derivatives, the amine can be protected with an NVOC carbamate (B1207046). nih.gov

When dealing with indole-modified tryptophanol derivatives, the indole nitrogen may also require protection. A common protecting group for the indole nitrogen is the tert-butyloxycarbonyl (Boc) group, which is acid-labile. This creates an orthogonal system with the base-labile Fmoc group on the primary amine.

Table 5: Common Orthogonal Protecting Groups for Tryptophan Derivatives

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Primary Amine | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups (e.g., Boc, Trt) |

| Indole Nitrogen | Boc | Acid (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) |

| Carboxylic Acid | tBu (tert-butyl ester) | Acid (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) |

| Hydroxyl Group | Trt (Trityl) | Mild Acid | Orthogonal to base-labile groups (e.g., Fmoc) |

Base-Mediated Fmoc Deprotection Mechanisms and Kinetic Studies

The removal of the Fmoc protecting group is a fundamental step in peptide synthesis, proceeding via a base-mediated elimination mechanism. genscript.com This process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a base. embrapa.brresearchgate.net This initial deprotonation is followed by a β-elimination step, which liberates the free amine of the tryptophanol moiety, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. embrapa.brscielo.org.mx

The choice of base is critical not only for efficient proton abstraction but also for scavenging the liberated DBF. researchgate.net Secondary amines like piperidine (B6355638) are commonly employed because they effectively trap the DBF, forming a stable adduct and preventing its polymerization or undesirable side reactions with the deprotected amine. researchgate.netscielo.org.mx

Kinetic studies have been conducted to optimize the deprotection process, balancing reaction speed with the suppression of side reactions. The rate of Fmoc removal is influenced by the base's nature, its concentration, and the solvent. While a 20% solution of piperidine in dimethylformamide (DMF) is a standard reagent, alternatives have been explored to mitigate issues like aspartimide formation in sensitive sequences. genscript.comresearchgate.netresearchgate.net For instance, bases such as 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated. scielo.org.mxresearchgate.net Studies show that deprotection kinetics can be an indicator of synthetic challenges; slow or incomplete Fmoc removal may suggest peptide aggregation on the solid support. embrapa.br

| Base | Typical Concentration | Key Findings/Observations | Citations |

|---|---|---|---|

| Piperidine | 20-50% in DMF | Standard reagent; efficient deprotection and DBF scavenging. Complete removal is typically achieved within minutes. | genscript.comresearchgate.net |

| 4-Methylpiperidine | 20% v/v in DMF | Shows slightly faster reaction rates compared to piperidine. | scielo.org.mxmdpi.com |

| Piperazine | 5-10% w/v in DMF | Used to minimize base-induced side reactions like aspartimide formation, especially in sensitive sequences. | researchgate.netnih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% with 5% Piperazine in NMP | A non-nucleophilic base, often used in combination with a nucleophilic scavenger. This mixture can enhance deprotection kinetics and minimize diketopiperazine formation. | scielo.org.mxnih.gov |

Indole Ring Functionalization and Derivatization Approaches

The indole nucleus of tryptophan offers a rich platform for chemical modification, enabling the synthesis of a vast array of non-canonical amino acid derivatives. These modifications can be broadly categorized into reactions that substitute existing protons on the ring or transform the ring system itself.

Electrophilic Substitution Reactions on the Indole Moiety

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution. nih.gov The delocalization of the nitrogen's lone pair of electrons results in high electron density within the heterocyclic system, particularly at the C3 position, which is the most common site for electrophilic attack. researchgate.netresearchgate.net Consequently, reactions such as halogenation, nitration, alkylation, and acylation readily occur on the indole ring of tryptophan derivatives. researchgate.netnih.gov However, direct substitution on an unprotected tryptophan backbone is often limited to the C2 or C5 positions, necessitating more advanced strategies involving directing groups or the construction of the indole ring from pre-functionalized precursors to achieve substitution at other positions. chim.it

Transition Metal-Catalyzed C-H Functionalization of Indole Ring Systems

A powerful strategy for the regioselective functionalization of the indole ring is transition metal-catalyzed C-H activation. acs.orgbohrium.com This approach circumvents the need for pre-functionalized starting materials and allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access. kcl.ac.ukacs.org Catalysts based on palladium (Pd) and rhodium (Rh) have proven particularly effective. acs.orgnih.gov

To control the site of functionalization, a directing group is often temporarily installed on the α-amino group of the tryptophan derivative. This directing group coordinates to the metal center and positions the catalyst to activate a specific C-H bond on the indole's benzene (B151609) moiety (C4–C7). acs.orgkcl.ac.uk For example, a palladium-catalyzed method has been developed for the direct olefination at the C4 position of tryptophan derivatives. acs.org Similarly, rhodium catalysis has been employed for the synthesis of non-canonical tryptophans with substituents at the C4 through C7 positions via annulation reactions. nih.gov

| Method | Catalyst/Reagent | Position(s) Functionalized | Type of Bond Formed | Citations |

|---|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., Br+, NO2+) | C3 (major), C2, C5 | C-C, C-Halogen, C-N | researchgate.netchim.it |

| Pd-Catalyzed C-H Olefination | Pd(OAc)2 | C4 | C-C (alkenyl) | acs.org |

| Rh-Catalyzed C-H Annulation | Rhodium complexes | C4-C7 | C-C | nih.gov |

| Biocatalytic Halogenation | Tryptophan Halogenase | C7 | C-Halogen | researchgate.netnih.gov |

| Biocatalytic Prenylation | Prenyltransferases (e.g., 4-DMATS) | C4 | C-C (prenyl) | chemistryviews.org |

Introduction of Halogenated, Alkylated, and Heteroatom-Containing Indole Substituents

Various synthetic and biosynthetic methods have been developed to introduce a range of substituents onto the indole ring.

Halogenation: Biocatalytic approaches utilizing flavin-dependent tryptophan halogenases can regioselectively install halogen atoms, typically at the C7 position, to produce derivatives like 7-chloro- and 7-bromo-tryptophan. researchgate.netnih.gov

Alkylation: Chemical synthesis can introduce alkyl groups, most commonly at the indole nitrogen (N1). A typical route involves the protection of the α-amino and carboxyl groups of tryptophan, followed by N-alkylation using an alkyl halide under basic conditions, and subsequent deprotection to yield 1-alkyltryptophan analogues. nih.gov

Heteroatom-Containing Substituents: Electron-withdrawing groups such as formyl (-CHO) and nitro (-NO2) have been introduced, particularly at the C4 position. These substitutions significantly alter the electronic and photophysical properties of the indole chromophore. nih.gov

Oxidative Transformations of the Indole Nucleus (e.g., Kynurenine (B1673888) Formation)

The most significant oxidative transformation of tryptophan is its catabolism via the kynurenine pathway, which accounts for the majority of its degradation in biological systems. nih.govnih.gov This pathway is initiated by the enzymatic cleavage of the indole's pyrrole (B145914) ring. The first and rate-limiting step is the oxidation of L-tryptophan by heme-containing dioxygenase enzymes, primarily tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govresearchgate.net This reaction incorporates molecular oxygen across the C2-C3 double bond of the indole ring, leading to the formation of N-formylkynurenine. nih.govresearchgate.net Subsequently, N-formylkynurenine is rapidly hydrolyzed by formamidase to yield kynurenine, a key metabolite that serves as a substrate for several downstream enzymatic pathways. researchgate.netresearchgate.net

Prenylation and Isoprenylation of Tryptophan Derivatives

Prenylation involves the enzymatic transfer of an isoprenoid moiety, such as a dimethylallyl or geranyl group, from a diphosphate (B83284) donor (e.g., dimethylallyl diphosphate, DMAPP) to the tryptophan molecule. nih.govacs.org This C-C bond-forming reaction is catalyzed by a class of enzymes known as prenyltransferases. acs.org These enzymes exhibit remarkable regioselectivity, catalyzing prenylation at various positions of the indole ring, including N1 ("reverse" prenylation), C3 ("normal" prenylation), and C4. nih.govchemistryviews.orgacs.org

For example, the enzyme 4-dimethylallyltryptophan synthase (4-DMATS) specifically catalyzes prenylation at the C4 position of tryptophan derivatives. chemistryviews.org Other enzymes, like KgpF, have been shown to modify tryptophan derivatives, including Fmoc-tryptophan, by adding a dimethylallyl group to the C3 position. nih.govrsc.org The enzyme CymD is notable for catalyzing the unusual reverse N1 prenylation of L-tryptophan. acs.org These modifications introduce significant structural diversity and are found in a wide range of natural products.

Chemical Reactivity and Transformative Chemistry of Fmoc D Tryptophanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol (-CH₂OH) group is a versatile handle for chemical modification, enabling the synthesis of diverse derivatives through esterification, etherification, and oxidation.

The hydroxyl group of Fmoc-D-tryptophanol can be readily converted into esters and ethers. These reactions are fundamental in the field of medicinal chemistry for the development of prodrugs. mdpi.com By masking the polar hydroxyl group, the lipophilicity of the molecule can be increased, potentially enhancing its ability to cross cell membranes. mdpi.com The ester linkage, in particular, is a common feature in prodrug design because it can be hydrolyzed in vivo by esterase enzymes to release the active parent drug. mdpi.comnih.gov

Beyond prodrugs, esterification and etherification are used to attach this compound to solid supports, linkers for bioconjugation, or other molecular scaffolds. chemimpex.com This covalent attachment is a key step in methodologies like solid-phase peptide synthesis and the creation of targeted drug delivery systems. chemimpex.com

Table 1: Representative Esterification and Etherification Reactions

Click to view table

| Reaction Type | Reagent | Product Type | Application |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) in the presence of a base | Acetate Ester | Prodrug synthesis |

| Esterification | Carboxylic Acid with a coupling agent (e.g., DCC) | Carboxylate Ester | Attachment to molecular scaffolds |

| Etherification (Williamson Synthesis) | Sodium Hydride (NaH) followed by an Alkyl Halide (R-X) | Alkyl Ether | Modification of solubility and pharmacokinetic properties |

| Etherification | Trityl Chloride (Tr-Cl) | Trityl Ether | Protecting group for the hydroxyl function |

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde (Fmoc-D-tryptophanal) or carboxylic acid (Fmoc-D-tryptophan). The choice of oxidant and reaction conditions determines the final product. Milder oxidation agents are required to prevent over-oxidation and to preserve the integrity of the acid-sensitive Fmoc group and the oxidation-prone indole (B1671886) ring.

The synthesis of Fmoc-amino aldehydes is a valuable transformation, as these compounds are precursors for peptide aldehydes, a class of molecules often investigated as protease inhibitors. nih.gov Research has shown that Fmoc-amino alcohols can be effectively oxidized to their corresponding aldehydes without racemization using reagents like the Dess-Martin periodinane. nih.gov More forceful oxidation can yield the carboxylic acid, which is essentially converting the tryptophanol derivative back into a tryptophan derivative.

Table 2: Oxidation of the Primary Alcohol

Click to view table

| Target Product | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Aldehyde (Fmoc-D-tryptophanal) | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild conditions that minimize racemization and over-oxidation. nih.gov |

| Aldehyde (Fmoc-D-tryptophanal) | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Common reagent for oxidizing primary alcohols to aldehydes. |

| Carboxylic Acid (Fmoc-D-tryptophan) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to Room Temperature | Harsh conditions; may risk cleaving the Fmoc group. |

| Carboxylic Acid (Fmoc-D-tryptophan) | Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Strong oxidant; careful control is needed to avoid indole ring oxidation. |

Acting as a nucleophile, the hydroxyl group can attack various electrophilic centers to forge new carbon-heteroatom bonds. This reactivity is fundamental to building more elaborate molecular architectures. For instance, the hydroxyl group can be used to open strained rings like epoxides or aziridines, or it can be added to activated double bonds in a Michael addition reaction. These strategies allow for the incorporation of the this compound moiety into larger, multifunctional molecules, which is a common tactic in the total synthesis of natural products and their analogs.

Reactivity of the Protected Amine and Indole Moieties

The remaining reactive sites, the N-terminal amine and the indole ring, offer distinct opportunities for chemical transformation, though they are often protected to ensure regioselectivity in synthetic pathways.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines. researchgate.net Its removal regenerates the primary amine, which can then participate in subsequent reactions, most commonly amide bond formation in peptide synthesis. The deprotection proceeds via a β-elimination mechanism initiated by a weak base. researchgate.net Piperidine (B6355638), typically in a 20% solution with a polar aprotic solvent like N,N-dimethylformamide (DMF), is the most common reagent for this purpose. peptide.comiris-biotech.de Alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed, particularly in situations where piperidine might cause side reactions. iris-biotech.de

Once deprotected, the free amine of D-tryptophanol is a potent nucleophile, ready for acylation, alkylation, or condensation with carbonyl compounds to form imines, enabling a wide range of derivatization strategies.

Table 3: Conditions for Selective Fmoc Deprotection

Click to view table

| Reagent | Solvent | Typical Concentration | Reference |

|---|---|---|---|

| Piperidine | N,N-Dimethylformamide (DMF) | 20% (v/v) | researchgate.netpeptide.comiris-biotech.de |

| Piperidine | N-Methyl-2-pyrrolidone (NMP) | 20-23% (v/v) | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Dimethylformamide (DMF) | 2% (v/v) | iris-biotech.de |

| 4-Methylpiperidine | N,N-Dimethylformamide (DMF) | 20% (v/v) | iris-biotech.de |

| Tetrabutylammonium fluoride (B91410) (TBAF) | N,N-Dimethylformamide (DMF) | 0.05-0.1 M | researchgate.net |

The indole ring of tryptophan is an electron-rich aromatic system, making it susceptible to electrophilic substitution. bhu.ac.inresearchgate.net The most favored site for electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (Wheland intermediate) is effectively stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.inic.ac.uk If the C3 position is occupied, substitution can occur at the C2 position. bhu.ac.in

The indole nitrogen (N1) also possesses reactivity. It bears a slightly acidic proton and can be deprotonated under basic conditions to form a nucleophilic anion. researchgate.net This anion can then be alkylated or acylated. In peptide synthesis, this reactivity can be problematic. During the acid-catalyzed cleavage step to remove other protecting groups (like Pmc from arginine), the indole ring can be alkylated by carbocations generated from the protecting groups if the indole nitrogen is not itself protected (e.g., with a Boc group). peptide.comiris-biotech.de Specific enzymatic reactions, such as prenylation by dimethylallyl tryptophan synthases, also target the indole ring, typically at the C3 position, to create complex natural products. rsc.org

Table 4: Electrophilic Substitution Reactions on the Indole Moiety

Click to view table

| Position | Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| C3 | Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) + Alkyl Halide | 3-Alkylindole derivative | researchgate.net |

| C3 | Mannich Reaction | Formaldehyde, Dimethylamine | Gramine derivative (3-(Dimethylaminomethyl)indole) | bhu.ac.in |

| C3 | Enzymatic Prenylation | Dimethylallyl Pyrophosphate (DMAPP) + Prenyltransferase (e.g., KgpF) | 3-Dimethylallyl-tryptophan derivative | rsc.org |

| N1 | N-Alkylation | Base (e.g., NaH) followed by Alkyl Halide (R-X) | N-Alkylindole derivative | bhu.ac.in |

| N1 | N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) in the presence of a base | N-Sulfonylindole derivative | bhu.ac.in |

Hydrogen Bonding and π-π Stacking Interactions of the Indole System

The indole moiety of tryptophan is a versatile functional group capable of engaging in a range of non-covalent interactions that are critical to molecular recognition and self-assembly processes. In this compound, the interplay between the indole system and the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group dictates its supramolecular behavior. The primary interactions governing the assembly and conformation are hydrogen bonding and π-π stacking, which involve distinct regions of the molecule.

The indole ring of the tryptophan side chain features a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor. iris-biotech.de This capacity for hydrogen bonding is a well-established factor in the structure and function of tryptophan-containing peptides and proteins. nih.gov Studies comparing tryptophan to its 1-methyltryptophan analog, where the N-H group is replaced by N-CH₃, have demonstrated the critical role of this hydrogen bond in maintaining specific conformations. nih.gov In the context of this compound, the indole N-H can form hydrogen bonds with suitable acceptors, such as the carbonyl groups of other molecules or solvent molecules. nih.gov This interaction can contribute to the stabilization of organized structures, such as the helical assemblies observed in some tryptophan-derived molecules where peripheral indole groups provide extra stabilizing hydrogen bonds. rsc.org

Beyond classical hydrogen bonding, the indole ring is an electron-rich aromatic system, making it a prime participant in π-π stacking interactions. acs.org These interactions are a result of electrostatic and van der Waals forces between aromatic rings. The large surface area and significant quadrupole moment of the indole system allow it to engage in strong stacking with other aromatic moieties. nih.govresearchgate.net

A defining feature of this compound is the presence of the large, planar Fmoc group. This group itself is a dominant driver of supramolecular assembly through its own π-π stacking interactions. mdpi.commdpi.com In studies of the self-assembly of Fmoc-protected amino acids, the π-π stacking between the fluorenyl rings of adjacent molecules is consistently identified as a primary organizing force, leading to the formation of structures like nanofibers and nanoparticles. mdpi.comnih.gov Therefore, in this compound, a competitive or cooperative stacking environment exists, involving both the indole ring and the fluorenyl group.

Research on the co-assembly of Fmoc-protected aromatic amino acids, including Fmoc-tryptophan, has confirmed that both π-π stacking and hydrogen bonding are the main driving forces for the formation of complex supramolecular architectures. nih.gov The unique self-assembly behavior of Fmoc-Trp-OH into nanoparticles, as opposed to the nanofibers formed by Fmoc-Tyr-OH and Fmoc-Phe-OH, suggests a distinct interplay of forces where the specific geometry and electronic properties of the indole ring, in concert with the Fmoc group, direct a different pathway of aggregation. nih.gov The steric hindrance imposed by the bulky Fmoc group can also influence the orientation and accessibility of the indole ring, thereby modulating its ability to participate in these non-covalent interactions. nih.gov

The following table summarizes the key non-covalent interactions involving the indole system of this compound.

| Interaction Type | Participating Group (Donor/Stacking Partner 1) | Participating Group (Acceptor/Stacking Partner 2) | Primary Role in Supramolecular Chemistry |

| Hydrogen Bonding | Indole N-H | Carbonyl oxygen, solvent molecules, or other H-bond acceptors | Stabilization of ordered assemblies; conformational rigidity. nih.gov |

| π-π Stacking | Indole aromatic system | Indole or fluorenyl aromatic systems of adjacent molecules | Driving force for self-assembly; formation of aggregates. acs.orgnih.gov |

| π-π Stacking | Fluorenyl aromatic system | Fluorenyl or indole aromatic systems of adjacent molecules | Primary driving force for the self-assembly of Fmoc-derivatives. mdpi.commdpi.com |

Applications of Fmoc D Tryptophanol As a Chiral Building Block in Advanced Chemical Synthesis

Role in the Construction of Peptide Mimetics and Constrained Peptides

The design of molecules that mimic the structure and function of natural peptides, known as peptide mimetics, is a key strategy in drug development. These synthetic analogues often exhibit improved pharmacological properties, including enhanced stability and bioavailability, compared to their natural counterparts. Fmoc-D-tryptophanol is instrumental in this field, particularly in the creation of constrained peptides with well-defined three-dimensional structures.

Incorporation into Oligopeptide Chains via Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into polypeptide chains. nih.govspringernature.comembrapa.br The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely employed in SPPS due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains. nih.govembrapa.brnih.gov this compound is a standard building block in this methodology, enabling the introduction of D-tryptophan residues at specific positions within an oligopeptide sequence. sigmaaldrich.comfengchengroup.com

The purity of Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. nih.govsigmaaldrich.com Impurities can lead to the incorporation of incorrect amino acids or the termination of the growing peptide chain. sigmaaldrich.com For Fmoc-D-tryptophan, a high enantiomeric purity of ≥99.5% is crucial to ensure the stereochemical integrity of the final peptide. sigmaaldrich.comresearchgate.netnih.gov

The incorporation of D-tryptophan using this compound can significantly influence the properties of the resulting peptide. For instance, the presence of D-amino acids can render peptides more resistant to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid sequences. nih.gov Furthermore, the bulky indole (B1671886) side chain of tryptophan can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are critical for molecular recognition and binding. mdpi.com

A practical example of the incorporation of this compound in SPPS is the synthesis of azapeptide analogues. In one instance, the synthesis of aza-iso-tryptophan compounds involved the use of H-His(Trt)-D-Ser(t-Bu)-Lys(Boc)-O-2-chlorotrityl resin, demonstrating the integration of D-tryptophan derivatives in complex peptide chains. google.com Another example is the synthesis of the Delta Sleep Inducing Peptide (DSIP), a nonapeptide containing a tryptophan residue, where Fmoc-SPPS on a Wang resin was employed. researchgate.net Although this study highlighted potential side reactions associated with tryptophan during cleavage, it underscores the application of Fmoc-tryptophan derivatives in synthesizing biologically relevant peptides. researchgate.net

Design of Cyclic Peptide Mimetics with D-Amino Acid Derivatives

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their enhanced conformational stability and receptor-binding affinity compared to their linear counterparts. nih.govbiotage.comresearchgate.net The cyclization of a peptide chain restricts its conformational freedom, which can pre-organize the molecule into a bioactive conformation and improve its binding to a biological target. The incorporation of D-amino acids, such as D-tryptophan, is a powerful strategy in the design of cyclic peptide mimetics. google.com

Research on cell-penetrating peptides has also utilized this compound in the synthesis of cyclic and hybrid cyclic-linear peptides. researchgate.net These peptides, composed of hydrophobic tryptophan and positively charged arginine residues, were synthesized using Fmoc solid-phase peptide synthesis followed by solution-phase cyclization. researchgate.net The incorporation of D-tryptophan can contribute to the amphipathic nature of these peptides, which is crucial for their interaction with cell membranes.

Development of Synthetic Macromolecular Peptide Mimetics

Beyond traditional peptides, this compound can be envisioned as a building block in the development of larger, more complex synthetic macromolecular peptide mimetics. These are polymers that mimic the structure and function of peptides and proteins.

Utilization in the Synthesis of Bioactive Molecules and Drug Candidates

The unique structural features of this compound make it a valuable component in the synthesis of a wide range of bioactive molecules and drug candidates. Its indole side chain can serve as a pharmacophore for interacting with biological targets, while its D-configuration provides a means to enhance metabolic stability and control molecular conformation.

Scaffold for the Development of Receptor-Targeting Agents

The development of ligands that selectively target specific receptors is a major focus of drug discovery. nih.gov Chiral building blocks are essential in this endeavor, as stereochemistry often plays a critical role in receptor binding and activation. nih.govresearchgate.netsigmaaldrich.comrsc.org The indole moiety of tryptophan is a common structural motif in many biologically active compounds and can serve as a key interaction point with receptors.

While direct examples of this compound being used as the primary scaffold are not abundant in the readily available literature, its role as a key building block in constructing such scaffolds is evident. For instance, in the design of bitopic ligands for dopamine (B1211576) receptors, an indole-containing secondary pharmacophore was linked to a primary pharmacophore via a chiral cyclic aliphatic linker. nih.gov The stereochemistry of the linker was shown to be crucial for receptor selectivity. nih.gov The incorporation of D-tryptophan into such linkers or pharmacophores, using this compound in the synthesis, could provide a powerful tool for modulating receptor affinity and selectivity.

The development of D3 receptor antagonists has also involved the design of flexible scaffolds that can interact with the secondary binding site of the receptor. nih.gov The structural diversity offered by incorporating this compound into these scaffolds could lead to the discovery of novel and potent receptor-targeting agents for various central nervous system disorders. nih.gov

Building Block for Complex Indole Alkaloid Natural Product Analogues

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant physiological activity. nih.govclockss.org The amino acid tryptophan is the biosynthetic precursor for virtually all indole alkaloids. nih.govclockss.org Consequently, tryptophan and its derivatives, including this compound, are crucial starting materials for the chemical synthesis of these complex molecules and their analogues. nih.govchim.itencyclopedia.pub

The synthesis of novel indole alkaloid analogues often involves the use of tryptophan-derived building blocks. For example, new indole alkaloid analogues with a hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indole skeleton have been synthesized from tryptophan-derived α-amino nitriles. nih.gov Another study reported the total synthesis of griseofamine B, an indole-tetramic acid alkaloid, and its stereoisomers using both L- and D-enantiomers of 4-bromo tryptophan methyl ester hydrochloride as starting materials. encyclopedia.pub These examples demonstrate the importance of having access to both enantiomers of tryptophan derivatives for the synthesis of complex natural product analogues. This compound serves as a readily available and protected form of D-tryptophan for such synthetic endeavors, allowing for its incorporation into a target molecule using standard peptide synthesis or other organic chemistry methodologies. chim.it

Creation of Bioconjugates and Targeted Delivery Systems

The strategic incorporation of this compound into bioconjugates and targeted delivery systems leverages its distinct chemical properties to enhance the efficacy of therapeutic and diagnostic agents. As a component of peptide-drug conjugates (PDCs), this compound offers several advantages. The Fmoc group is fundamental for its integration into peptide sequences using standard solid-phase peptide synthesis (SPPS), which allows for the precise positioning of the D-tryptophanol unit within a larger targeting peptide. chemimpex.comnih.gov The use of the D-enantiomer provides resistance to enzymatic degradation by proteases, prolonging the circulation half-life of the resulting bioconjugate compared to its natural L-counterpart.

The tryptophanol structure itself is a key contributor to the functionality of delivery systems. The hydrophobic indole side chain can facilitate passage through cellular membranes, a critical step for intracellular drug delivery. chapman.edu Furthermore, the primary alcohol of the tryptophanol moiety serves as a convenient and chemically distinct handle for the attachment of cytotoxic drugs, imaging agents, or other molecular cargo. This is particularly advantageous as it leaves the peptide's C-terminus available for other modifications or for its natural role in receptor binding. This strategy is central to the design of modern PDCs, where a targeting peptide directs a potent drug to cancer cells, minimizing systemic toxicity. nih.govbeilstein-journals.org

Researchers have demonstrated that nanoparticles formulated from protected tryptophan derivatives can serve as effective carriers for anticancer drugs like doxorubicin. researchgate.net While these studies may use different tryptophan derivatives, the underlying principle of self-assembly driven by interactions between the protected amino acid structures to encapsulate a payload is directly applicable. researchgate.net The Fmoc group, with its large aromatic system, can promote π-π stacking interactions that facilitate the formation of such nanostructures.

Table 1: Potential Bioconjugate Architectures Utilizing this compound

| Bioconjugate Type | Role of this compound | Key Feature Utilized | Potential Application |

|---|---|---|---|

| Peptide-Drug Conjugate (PDC) | Chiral building block within the targeting peptide; conjugation site for the drug. | D-configuration for stability; primary alcohol for drug attachment. | Targeted cancer therapy. nih.gov |

| Self-Assembled Nanoparticles | Monomeric unit for nanoparticle formation. | Hydrophobicity of indole and Fmoc group for self-assembly. | Delivery of encapsulated therapeutics. researchgate.net |

| Imaging Agent Conjugate | Scaffold to link a targeting peptide to a diagnostic imaging agent. | Orthogonal handle (alcohol) for conjugation. | In vivo tumor imaging. |

Application in Asymmetric Synthesis Beyond Peptide Chemistry

The utility of this compound is not confined to bioconjugates; its inherent chirality makes it a valuable precursor and scaffold in broader asymmetric synthesis.

Chiral Ligand and Catalyst Design Employing Tryptophanol Scaffold

The D-tryptophanol scaffold, with its well-defined stereocenter and multiple functional groups (amine, alcohol, indole), is an ideal starting material for the synthesis of novel chiral ligands and catalysts. nih.gov The development of such ligands is crucial for enantioselective metal-catalyzed reactions, which are fundamental to modern organic synthesis.

By chemically modifying the amino and alcohol groups, a variety of ligand classes can be accessed. For example, the amino alcohol backbone is a precursor to chiral oxazoline (B21484) ligands, which are highly effective in a range of asymmetric transformations, including cyclopropanation and allylic alkylation. Furthermore, the indole nitrogen or other positions on the indole ring can be functionalized to create multidentate ligands that coordinate with a metal center, creating a rigid and well-defined chiral environment to direct the stereochemical outcome of a reaction.

Research has shown that amino acids can be used to create chiral ionic liquids for ligand-exchange chromatography and that immobilized tryptophan can serve as a heterogeneous chiral catalyst. nih.govrsc.org These concepts can be extended to D-tryptophanol to develop robust and recyclable catalysts for industrial applications.

Table 2: Chiral Ligands and Catalysts Derived from the D-Tryptophanol Scaffold

| Ligand/Catalyst Class | Synthetic Approach from D-Tryptophanol | Target Reactions |

|---|---|---|

| Chiral Oxazolines | Cyclization of the amino alcohol with a nitrile or carboxylic acid derivative. | Asymmetric allylic alkylation, hydrosilylation. |

| Phosphine (B1218219) Ligands | Conversion of the alcohol to a phosphine; N-functionalization with a phosphine group. | Asymmetric hydrogenation, cross-coupling. |

| N,N-Ligands | Functionalization of the primary amine and the indole nitrogen. | Lewis acid catalysis, Diels-Alder reactions. globethesis.com |

Precursor for Stereoselective Transformations in Organic Synthesis

This compound can act as a chiral auxiliary or a starting point for substrate-controlled stereoselective reactions. The existing stereocenter at the α-carbon effectively biases the chemical environment, directing incoming reagents to attack a prochiral center from a specific face.

For instance, the alcohol group can be oxidized to an aldehyde. This aldehyde can then undergo nucleophilic additions (e.g., Grignard or organolithium additions) where the stereochemical outcome is controlled by the adjacent chiral center, a principle known as 1,2-asymmetric induction. This allows for the synthesis of more complex chiral structures with high diastereoselectivity. Such strategies are invaluable for the total synthesis of complex natural products. The synthesis of various tryptophan analogues often relies on stereoselective strategies like the alkylation of chiral glycine (B1666218) equivalents or the use of chiral auxiliaries, demonstrating the importance of controlling stereochemistry in these systems. researchgate.netacs.orgrsc.org

Development of Novel Heterocyclic Systems

The tryptophanol framework is a rich precursor for the synthesis of diverse and complex heterocyclic structures, many of which are scaffolds for biologically active compounds. nih.gov The indole ring, the amine, and the alcohol can all participate in ring-forming reactions.

A prominent example is the Pictet-Spengler reaction. The indole ring of tryptophanol can react with an aldehyde or ketone to form a β-carboline, a core structure found in many alkaloids with potent pharmacological activities. The amino alcohol moiety can be used to construct other heterocyclic systems such as oxazolidinones or diketopiperazines. For example, the synthesis of Brevianamide F, a natural product containing a diketopiperazine ring, has been accomplished using an Fmoc-tryptophan derivative, showcasing a direct application of this building block in natural product synthesis. researchgate.net The ability to start with an enantiomerically pure building block like this compound is critical for the asymmetric synthesis of these complex targets.

Table 3: Heterocyclic Systems Synthesized from Tryptophanol Derivatives

| Heterocyclic System | Key Reaction | Significance |

|---|---|---|

| β-Carbolines | Pictet-Spengler reaction involving the indole and an aldehyde. | Core of many pharmacologically active alkaloids. |

| Diketopiperazines | Intramolecular cyclization after coupling with a second amino acid. | Common motif in natural products with diverse bioactivity. researchgate.net |

| Oxazolidinones | Reaction of the amino alcohol with phosgene (B1210022) or a chloroformate. | Important chiral auxiliaries and components of antibiotics. sigmaaldrich.com |

| Pyrroloindoles | Intramolecular cyclization involving the indole and a functionalized side chain. | Scaffolds in medicinal chemistry. |

Spectroscopic and Advanced Analytical Characterization of Fmoc D Tryptophanol and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, such as FTIR and 2D IR, are powerful for probing the molecular structure and dynamics by measuring the vibrations of chemical bonds. nih.govmdpi.com These methods are sensitive to the secondary structure of peptides and can be used to investigate molecular misfolding and aggregation. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule, providing a unique "spectral fingerprint". mdpi.com For Fmoc-D-tryptophanol, the FTIR spectrum is characterized by absorption bands corresponding to its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) group, the D-tryptophan side chain (indole), and the alcohol functional group.

The analysis of Fmoc-protected amino acids via FTIR reveals key vibrational modes. The N-H stretching vibration of the indole (B1671886) ring typically appears around 3400 cm⁻¹. scielo.org.mx Other significant peaks include those for the C=O bond of the carbamate (B1207046) in the Fmoc group and various C-H bonds. scielo.org.mx In zwitterionic amino acids, the band for the asymmetric stretching of the carboxylate anion (COO⁻) is found in the 1600-1650 cm⁻¹ region. scielo.org.mx While enantiomers like this compound and Fmoc-L-tryptophan have identical FTIR spectra in an achiral solution, their solid-state spectra can differ due to variations in crystal symmetry and hydrogen bonding networks. thermofisher.com Studies on related Fmoc-peptides have shown that the integrity of the molecule after processes like electrospinning can be confirmed by the consistency of IR spectra between the bulk powder and the resulting fibers. researchgate.net

Table 1: Characteristic FTIR Bands for Tryptophan Derivatives This table presents typical vibrational frequencies for functional groups found in tryptophan and its derivatives, which are applicable to this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3400 | Indole ring amine |

| O-H Stretch | 3000 | Carboxylic acid (in related amino acid) |

| C=O Stretch | ~1700 | Carbamate (Fmoc group) |

| N-H Bend | 1410 | Amine |

| C-N Stretch | 1059 | Aryl amine |

| C-H Bend | 744 | Aromatic ring |

Data sourced from studies on tryptophan and its derivatives. scielo.org.mx

Two-Dimensional Infrared (2D IR) spectroscopy is an advanced technique that provides insight into the transient molecular structures and dynamics in solution on a picosecond timescale. mit.edu It spreads the vibrational spectrum across two frequency axes, revealing couplings between different vibrational modes and how they evolve over time. mit.edunih.gov This method is particularly useful for studying protein conformational dynamics, folding, and aggregation. nih.gov

While specific 2D IR studies on this compound are not prevalent, research on tryptophan-containing peptides provides a strong framework for its potential application. For instance, 2D IR studies on the tryptophan zipper-2 (SWTWENGKWTWK) peptide have used ¹³C isotopic labeling to probe the electrostatic environment of the peptide's local structure. nih.gov Such an approach could be applied to this compound to study its conformational fluctuations and interactions with its solvent environment. nih.govstanford.edu The technique is sensitive enough to monitor structural evolution, such as the unraveling of helical structures in peptides embedded in lipid bilayers. wisc.edu By analyzing the cross-peaks in a 2D IR spectrum, which arise from vibrational couplings, one can obtain detailed information about the secondary structure (e.g., β-sheet vs. α-helix) and how it changes in response to external stimuli. nih.gov

Electronic Spectroscopy for Conformational and Self-Assembly Studies

Electronic spectroscopy methods, including UV-Visible and fluorescence spectroscopy, are employed to study the electronic transitions within the chromophores of this compound, namely the fluorenyl and indole rings. These techniques are highly sensitive to the local environment and are thus excellent tools for monitoring conformational changes and the process of self-assembly.

UV-Visible absorption spectroscopy measures the absorption of light by the aromatic chromophores in a molecule. In this compound, the primary absorbing species are the indole ring of tryptophan and the fluorenyl group of the Fmoc protecting agent. Tryptophan typically exhibits a strong absorption maximum around 280 nm. iosrjournals.org The absorption profile of tryptophan is due to π → π* transitions within the indole chromophore. researchgate.net

This technique is particularly valuable for studying the self-assembly of Fmoc-modified molecules. The aggregation process often leads to changes in the microenvironment of the chromophores, which can be detected as shifts in the absorption wavelength or changes in absorbance intensity (hyper- or hypochromism). iosrjournals.org For example, in the co-assembly of Fmoc-protected aromatic amino acids, UV-Vis spectroscopy has been used to investigate the supramolecular interactions, such as π-π stacking, that drive the formation of nanostructures. nih.gov Changes in the absorption spectra can indicate the transition from a monomeric state to an aggregated or self-assembled state. researchgate.net

Table 2: Typical UV-Visible Absorption Maxima for Tryptophan Chromophores

| Chromophore | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) |

| Tryptophan | ~280 nm | ~5,600 L mol⁻¹cm⁻¹ |

| Tyrosine | ~275 nm | ~1,400 L mol⁻¹cm⁻¹ |

Data represents typical values for aromatic amino acids in protein contexts. iosrjournals.org

Fluorescence spectroscopy is an exceptionally sensitive technique for probing the local microenvironment of fluorescent molecules (fluorophores). nih.gov The intrinsic fluorescence of this compound originates from both the tryptophan residue and the Fmoc group. Tryptophan's fluorescence is particularly sensitive to its surroundings; the emission maximum can shift from around 310 nm in a nonpolar environment to 350 nm in a polar, aqueous environment. case.edumdpi.com This sensitivity allows fluorescence to be a powerful tool for monitoring protein conformational changes, ligand binding, and subunit association. nih.gov

In the context of this compound, fluorescence is used to study self-assembly and intermolecular interactions. The formation of aggregates brings the fluorescent moieties into close proximity, which can lead to phenomena such as fluorescence quenching or changes in the emission wavelength (solvatochromic shifts). nih.gov These changes provide information on the polarity of the microenvironment within the self-assembled structure and the accessibility of the tryptophan residues to the solvent. nih.govcore.ac.uk Temperature-dependence studies of tryptophan fluorescence lifetime can also reveal insights into the dynamics of the molecule's interaction with its surrounding matrix. nih.gov Quenching experiments, where another molecule reduces the fluorescence intensity, can be used to determine binding affinities and probe the accessibility of the tryptophan residue. science.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. pitt.eduomicsonline.org It provides detailed information about the chemical structure, connectivity, and stereochemistry by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

The ¹H NMR spectrum of Fmoc-L-tryptophan, which is representative of the D-enantiomer in an achiral solvent, shows characteristic signals for the aromatic protons of the indole and fluorenyl groups, as well as the aliphatic protons of the amino acid backbone. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, confirming the presence of the carbonyl group, the aromatic rings, and the aliphatic carbons. chemicalbook.com While 1D NMR can confirm the presence of key components, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to definitively assign each proton and carbon and piece together the molecule's covalent framework. pitt.edu NMR has been instrumental in characterizing various Fmoc-protected amino acids and their derivatives, including deuterated and Boc-protected versions of tryptophan. isotope.comchemicalbook.com

Table 3: Representative ¹H NMR Chemical Shifts for Fmoc-L-Tryptophan These values, reported for the L-enantiomer, are expected to be identical for this compound in an achiral solvent.

| Proton | Chemical Shift (δ, ppm) |

| Indole & Fmoc aromatic H | 7.0 - 8.2 |

| Aliphatic & Backbone H | 3.0 - 4.5 |

Data is generalized from typical spectra. chemicalbook.comnih.gov

Table 4: Representative ¹³C NMR Chemical Shifts for Fmoc-L-Tryptophan These values, reported for the L-enantiomer, are expected to be identical for this compound in an achiral solvent.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C | ~173 |

| Aromatic C (Indole & Fmoc) | 110 - 145 |

| Aliphatic & Backbone C | 25 - 70 |

Data is generalized from typical spectra. chemicalbook.comnih.gov

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition with high accuracy.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound, as they minimize fragmentation and typically produce intact molecular ions.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound (C₂₆H₂₄N₂O₃, molecular weight 412.5 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺ (413.5) and potentially adducts with sodium [M+Na]⁺ (435.5) or potassium [M+K]⁺ (451.5). nih.govrsc.org

MALDI-TOF (Time-of-Flight) MS involves co-crystallizing the analyte with a matrix that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes both the matrix and the analyte, and the ions are accelerated into a time-of-flight analyzer. Similar to ESI, MALDI-TOF analysis of this compound would be expected to yield a strong signal for the protonated molecule [M+H]⁺. nih.govacs.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

For this compound (C₂₆H₂₄N₂O₃), the calculated monoisotopic exact mass is 412.1787 Da. An HRMS measurement that is in close agreement with this theoretical value (typically within a few parts per million, ppm) provides strong evidence for the correct molecular formula and rules out other potential structures with the same nominal mass. nih.govmissouri.edu

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₂₆H₂₅N₂O₃⁺ | 413.1860 |

| [M+Na]⁺ | C₂₆H₂₄N₂O₃Na⁺ | 435.1679 |

| [M+K]⁺ | C₂₆H₂₄N₂O₃K⁺ | 451.1419 |

This interactive table allows for sorting of the data.

X-ray Diffraction and Microscopic Techniques for Supramolecular Assembly Analysis

Powder X-ray diffraction (PXRD) is a key technique for analyzing the crystalline nature of solid materials. When X-rays are directed at a crystalline sample, they are diffracted by the crystal lattice planes, producing a unique diffraction pattern that is characteristic of the material's crystal structure.

For this compound, PXRD can be used to confirm its crystallinity and to identify different polymorphic forms, which are different crystalline structures of the same compound. The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being dependent on the crystal lattice parameters. While specific PXRD data for this compound is not available in the provided search results, analysis of related Fmoc-amino acids suggests that they form well-defined crystalline structures. researchgate.net A hypothetical PXRD pattern for a crystalline sample of this compound would exhibit sharp diffraction peaks, indicating a high degree of crystalline order.

Electron Microscopy (e.g., HR-SEM) for Morphological Characterization of Self-Assembled Structures

A comprehensive search of scientific literature reveals a notable absence of specific studies on the morphological characterization of self-assembled structures derived solely from this compound using electron microscopy techniques such as High-Resolution Scanning Electron Microscopy (HR-SEM). While the self-assembly of the L-enantiomer, Fmoc-L-tryptophan, has been investigated, these findings cannot be directly extrapolated to the D-isomer due to the critical role of chirality in directing the formation of supramolecular architectures. nih.gov

Chirality is a fundamental factor that can significantly influence the morphology of self-assembled peptide and amino acid structures. nih.gov Studies on other Fmoc-amino acids and short peptides have demonstrated that a change in chirality from the L- to the D-form can lead to distinct differences in the resulting nanostructures, such as the handedness of helical fibers or the propensity to form sheets versus tubes. manchester.ac.ukacs.org

Research on related compounds, such as Fmoc-L-tryptophan, has shown the formation of diverse morphologies including nanofibers, nanospheres, and hydrogels, with the final structure being highly dependent on environmental conditions like pH and solvent polarity. nih.govacs.org For instance, co-assembly studies involving Fmoc-L-tryptophan with other Fmoc-aromatic amino acids have demonstrated that it can influence the final morphology, inhibiting nanofiber formation and promoting nanoparticles. acs.org These findings underscore the sensitivity of the self-assembly process to the specific chemical structure of the building blocks.

Although direct experimental data for this compound is currently unavailable, the general principles of self-assembly in Fmoc-amino acids are driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions of the amino acid side chains. nih.govrsc.org It is well-established that these interactions are stereospecific, meaning the spatial arrangement of atoms in the D-isomer would lead to a different set of intermolecular interactions compared to the L-isomer, likely resulting in unique self-assembled morphologies.

A forthcoming publication, expected in mid-2025, on the solubility of Fmoc-D-tryptophan may provide the first insights into its self-assembly behavior as it is slated to include characterization that could involve electron microscopy techniques. Until such specific data becomes available, any description of the self-assembled morphology of this compound would be speculative.

Supramolecular Chemistry and Self Assembly of Fmoc D Tryptophanol Analogues

Principles of Self-Assembly Driven by Fmoc and Indole (B1671886) Moieties

The spontaneous organization of Fmoc-amino acid derivatives into complex superstructures is primarily governed by a synergistic interplay of specific non-covalent forces. The aromatic nature of both the Fmoc protecting group and the tryptophan indole side chain are central to this phenomenon.

A primary driving force for the self-assembly of Fmoc-tryptophan analogues is the π-π stacking interaction between the aromatic rings. mdpi.commdpi.com The large, planar, and electron-rich fluorenyl group of the Fmoc moiety has a strong tendency to stack with other fluorenyl groups, creating a stable, ordered core. mdpi.commdpi.com This is a crucial initial step in the aggregation process, bringing the molecules into close proximity.

In addition to the Fmoc-Fmoc interactions, the indole ring of the tryptophan side chain also participates in aromatic stacking. acs.org These interactions contribute significantly to the stability of the assembled structures. acs.org The combination of these stacking forces—between Fmoc groups and between indole rings—creates a highly organized and energetically favorable arrangement that promotes the formation of extended supramolecular polymers. mdpi.comnih.gov Studies on various Fmoc-protected aromatic amino acids confirm that these stacking interactions are fundamental to the formation of nanofibers and other ordered aggregates. mdpi.comnih.gov

While π-π stacking provides the initial impetus for aggregation, the directionality and stability of the resulting superstructures are heavily influenced by hydrogen bonding networks. mdpi.comrsc.org In Fmoc-amino acid derivatives, hydrogen bonds can form between the amide linkages (-CO-NH-) connecting the Fmoc group and the amino acid. mdpi.com These interactions create a backbone-like structure, similar to β-sheets in peptides, which reinforces the elongated, fibrous morphology of many assemblies. researchgate.net

For Fmoc-D-tryptophanol, the terminal hydroxyl group (-OH) is a key participant in hydrogen bonding, acting as both a donor and an acceptor. This differs from Fmoc-tryptophan, where the carboxylic acid group (-COOH) provides a distinct hydrogen bonding profile and pH-dependent charge. The hydrogen bonds, in concert with π-π stacking, dictate the precise packing of the molecules, leading to the diverse range of observed morphologies. mdpi.com Research has shown that disrupting or altering these hydrogen bonds can significantly change the resulting supramolecular structure. researchgate.net

pH and Solvent Polarity-Induced Morphological Control

The final morphology of the self-assembled structures is not predetermined and can be precisely controlled by external stimuli such as pH and the polarity of the solvent. researchgate.netscilit.com This tunability is a key feature of Fmoc-amino acid systems, allowing for the creation of a wide array of distinct nanostructures from a single molecular building block.

Studies on Fmoc-L-tryptophan have revealed a remarkable morphological diversity that is highly dependent on environmental conditions. researchgate.netscilit.com By adjusting the pH of the solution or the polarity of the solvent system (e.g., by varying the ratio of an organic solvent like tetrahydrofuran (B95107) (THF) to water), a wide range of superstructures can be generated. researchgate.netresearchgate.net

At very low pH (e.g., pH 2), the molecules tend to form well-defined nanospheres and hollow spheres . researchgate.net As the pH is increased, more complex structures emerge. At pH 4, intricate nanoflowers are observed, which transition into nanosheets and nanorods at pH 6. researchgate.net Near neutral pH and slightly basic conditions (pH 7-8), the assemblies organize into distinct cube-like structures . researchgate.net This morphological evolution highlights the sensitive balance of intermolecular forces that can be tuned by protonation or deprotonation of the molecule's functional groups.

| Condition (Fmoc-L-Tryptophan) | Observed Superstructure |

| pH = 2 | Spheres, Hollow Spheres researchgate.net |

| pH = 4 | Nanoflowers researchgate.net |

| pH = 6 | Nanosheets, Nanorods researchgate.net |

| pH = 7-8 | Cube-like Structures researchgate.net |

| Varying Solvent Polarity | Morphological changes observed researchgate.net |

This table summarizes the observed morphologies for the analogue Fmoc-L-tryptophan under different pH conditions as a model for the potential behavior of this compound.

The transformation between these different morphologies is a direct consequence of how pH and solvent polarity affect the non-covalent interactions driving self-assembly. researchgate.net For the analogue Fmoc-L-tryptophan, changes in pH alter the ionization state of the terminal carboxylic acid group. rsc.orgrsc.org At low pH, the group is protonated (-COOH), while at high pH it is deprotonated (-COO⁻). This change in charge modifies the electrostatic interactions and hydrogen bonding capacity, leading to different molecular packing and, consequently, different macroscopic structures. researchgate.net

Similarly, solvent polarity influences the hydrophobic and hydrophilic interactions. researchgate.net In a more polar solvent like water, hydrophobic collapse is a dominant force, encouraging the aromatic Fmoc and indole groups to sequester themselves away from the solvent, driving aggregation. researchgate.net In less polar or mixed-solvent systems, the relative strengths of π-π stacking and hydrogen bonding can be modulated, providing another lever to control the assembly pathway and select for a desired morphology. researchgate.net This tunability is crucial for designing materials with specific properties for various applications.

Computational Approaches to Understanding Self-Assembly

To gain deeper insight into the complex mechanisms of self-assembly at the molecular level, experimental studies are often complemented by computational approaches. scilit.com Molecular dynamics (MD) simulations and other theoretical models are powerful tools for investigating the aggregation properties and intermolecular interactions that are difficult to probe experimentally. mdpi.comscilit.com

Computational studies on Fmoc-tryptophan and related Fmoc-dipeptides have been instrumental in confirming the critical roles of π-π stacking and hydrogen bonding. mdpi.comscilit.com Simulations can map out the energy landscapes of different molecular arrangements, revealing the most stable configurations and the pathways of assembly. researchgate.net For instance, MD simulations can visualize how Fmoc groups stack in parallel or anti-parallel arrangements and how hydrogen bonds form and break, stabilizing the nascent structures. These models allow researchers to correlate specific molecular interactions with the observed macroscopic morphologies, providing a predictive framework for designing new self-assembling systems with desired architectures and functions. scilit.com

Molecular Dynamics Simulations for Aggregation Properties

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic processes of molecular self-assembly at an atomic level. researchgate.netresearchgate.net These simulations can provide high-resolution insights into the key steps of oligomer formation and the physicochemical forces that govern the aggregation of peptides and their derivatives. researchgate.netresearchgate.net For aromatic amino acid derivatives, including those of tryptophan, MD simulations can elucidate the conformational dynamics and the role of specific residues in the assembly process. nih.govnih.gov

In the context of tryptophan-containing peptides, MD simulations have been employed to understand their conformational states and structural differences, which can be influenced by the chirality of the amino acid (D- vs. L-tryptophan). nih.gov The simulations can track the formation of oligomers and determine the size and intermolecular contacts that drive the aggregation. researchgate.net While specific MD simulation studies solely focused on this compound are not extensively detailed in the public domain, the principles derived from simulations of other Fmoc-amino acids and tryptophan-containing systems are highly relevant. These studies consistently highlight the importance of π-π stacking interactions involving the Fmoc groups and the indole rings of tryptophan, alongside hydrogen bonding, in the initial stages of aggregation. acs.orgnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptide Aggregation

| Parameter | Description | Relevance to this compound Analogues |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between atoms in the this compound molecules and the surrounding solvent. |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules or an implicit continuum model). | Crucial for accurately modeling the hydrophobic effect, a major driving force for the aggregation of amphiphilic molecules like this compound. |

| Simulation Time | The duration of the simulation. | Must be long enough to capture the relevant timescales of the aggregation process, from initial dimerization to the formation of larger oligomers. |

| System Size | The number of molecules included in the simulation box. | A sufficient number of molecules is needed to observe aggregation phenomena within the simulation timeframe. |

Full Geometry Optimization for Intermolecular Interaction Analysis

Full geometry optimization is a computational chemistry method used to find the lowest energy (most stable) structure of a molecule or a molecular complex. This technique is invaluable for analyzing the specific intermolecular interactions that stabilize the self-assembled structures of this compound analogues. By calculating the binding energies of different dimer and oligomer configurations, researchers can identify the most favorable arrangements and quantify the contributions of various non-covalent forces.

The primary intermolecular interactions governing the self-assembly of Fmoc-tryptophan derivatives are π-π stacking and hydrogen bonding. acs.orgnih.gov The aromatic fluorenyl groups of the Fmoc moiety and the indole side chain of tryptophan are prone to engage in π-π stacking, which is a significant stabilizing force. acs.orgnih.govnih.gov Additionally, the amide and carboxylic acid functional groups present in these molecules can form extensive networks of hydrogen bonds.

A study on the self-assembly of Fmoc-protected aromatic amino acids, including Fmoc-tryptophan, revealed that π-π stacking and hydrogen bonding are the main driving forces for the formation of nanostructures. acs.orgnih.gov While this study did not differentiate between the D- and L-enantiomers, the fundamental nature of these interactions would be the same for this compound. Full geometry optimization calculations would be instrumental in determining the preferred packing arrangements (e.g., parallel vs. antiparallel β-sheet-like structures) and the precise geometry of the hydrogen bonds in the self-assembled state of this compound.

Functional Materials Derived from Self-Assembled Tryptophanol Scaffolds

The ability of Fmoc-tryptophan analogues to self-assemble into ordered nanostructures makes them excellent candidates for the development of novel functional materials. These materials can exhibit unique properties owing to their defined architecture at the nanoscale.

Bio-Organic Scaffolds for Materials Science

Self-assembled peptides and amino acid derivatives are increasingly being explored as bio-organic scaffolds for applications in materials science, particularly in tissue engineering and regenerative medicine. rsc.org These scaffolds can mimic the architecture of the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. rsc.org The biocompatibility and biodegradability of amino acid-based materials are significant advantages in this context. beilstein-journals.org

Hydrogels formed from the self-assembly of Fmoc-amino acids are a prominent example of such scaffolds. rsc.orgbeilstein-journals.org The mechanical properties and bio-functionality of these hydrogels can often be tuned by co-assembling different Fmoc-amino acid derivatives. rsc.org For instance, the co-assembly of Fmoc-phenylalanine and Fmoc-leucine has been shown to create hydrogels with selective antibacterial activity. beilstein-journals.org While specific studies on scaffolds derived purely from this compound are limited, the general principles suggest its potential in creating biocompatible hydrogels and other nanostructured materials for cell culture and tissue engineering applications. beilstein-journals.orgnih.gov

Potential in Nanomaterial Fabrication and Drug Delivery Vehicles

The self-assembly of Fmoc-tryptophan derivatives can lead to the formation of various nanostructures, including nanofibers, nanotubes, and nanoparticles. acs.orgnih.govbeilstein-journals.org These nanomaterials have significant potential in diverse fields, including nanoelectronics, catalysis, and biomedicine.

A key application of these self-assembled nanostructures is in the development of drug delivery vehicles. beilstein-journals.orgresearchgate.netmdpi.com The hydrophobic cores of these assemblies can encapsulate hydrophobic drug molecules, protecting them from degradation and facilitating their transport in aqueous environments. Research on a protected tryptophan derivative, Fmoc-Trp(Boc)-OH, has demonstrated the formation of nanoparticles that are stable and capable of loading and releasing bioactive molecules. researchgate.net These nanoparticles were shown to enhance the cellular uptake of the anticancer drug doxorubicin. researchgate.net

Furthermore, the co-assembly of Fmoc-tryptophan with other Fmoc-amino acids can be used to control the morphology of the resulting nanostructures. For example, Fmoc-tryptophan can act as a "fiber inhibitor," transforming the nanofiber-forming tendencies of Fmoc-tyrosine and Fmoc-phenylalanine into nanoparticle formation. acs.orgnih.gov This ability to control the morphology is crucial for tailoring the properties of the nanomaterials for specific applications, such as creating nanoparticle-based drug carriers. acs.orgnih.gov The use of fluorinated Fmoc-D-tryptophan analogues has also been explored in the context of drug development and bioconjugation for targeted drug delivery systems. chemimpex.com

Conclusion and Future Perspectives in Fmoc D Tryptophanol Research

Summary of Key Advancements and Research Gaps

Research directly focused on Fmoc-D-tryptophanol remains in a nascent stage, with a notable scarcity of dedicated studies. The majority of advancements have been centered around the closely related compound, Fmoc-D-tryptophan, and its analogues. acs.orgnih.gov These developments, however, provide a foundational framework from which the potential of this compound can be inferred.

Key Advancements (Inferred from Tryptophan Analogue Research):

Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is a cornerstone of SPPS, enabling the efficient and sequential assembly of peptide chains. nih.gov The commercial availability of building blocks like Fmoc-D-Trp(Boc)-OH facilitates the incorporation of D-tryptophan residues, which can enhance peptide stability against enzymatic degradation. mdpi.comsigmaaldrich.com It is logically extensible that this compound would serve a similar role in the synthesis of peptide alcohols and other peptidomimetics.

Analogue Synthesis: Facile and robust methods for the synthesis of various indole-substituted tryptophan analogues have been established. acs.org These methods often utilize chiral auxiliaries to ensure stereochemical purity and can be adapted for the synthesis of a diverse library of tryptophan derivatives with modified electronic and steric properties.

Bioconjugation and Labeling: The Fmoc group plays a crucial role in selective reactions for bioconjugation, allowing for the attachment of peptides to other molecules like drug delivery systems. chemimpex.com Furthermore, modifications to the indole (B1671886) ring, such as fluorination in Fmoc-5-fluoro-D-tryptophan, can introduce functionalities for fluorescent labeling and imaging. chemimpex.com

Identified Research Gaps:

A significant research gap exists in the literature specifically concerning this compound. While its existence as a chemical reagent is confirmed by commercial suppliers, in-depth studies exploring its unique contributions to peptide and peptidomimetic science are lacking. rsc.orgpeptide.com Key unanswered questions include:

How does the replacement of the C-terminal carboxylic acid with a hydroxyl group in tryptophanol-containing peptides affect their conformational preferences, biological activity, and material properties?